molecular formula C17H23BrN2O3 B5359425 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide

1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide

Cat. No. B5359425
M. Wt: 383.3 g/mol
InChI Key: UZTPHXWWUCWTHW-UHFFFAOYSA-N
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Description

1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTP is a piperidinecarboxamide derivative that is structurally similar to other compounds that have shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in inflammation, tumor growth, and viral replication. This compound has also been found to have an effect on the central nervous system, although the exact mechanism of action is not yet known.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various studies. It has been shown to reduce inflammation in animal models of inflammatory diseases. This compound has also been found to inhibit tumor growth in various cancer cell lines. Additionally, this compound has been found to have antiviral activity against several viruses, including influenza A virus and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its potential to provide insights into the mechanisms of various diseases and conditions. This compound has been found to have significant effects in various animal models of disease, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several potential future directions for research on 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, including neurological disorders and cancer. Another direction is to explore its potential applications in the field of agriculture as a pesticide. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through a multi-step process starting from 4-bromo-2,3,5-trimethylphenol. The first step involves the protection of the hydroxyl group of the phenol with tert-butyldimethylsilyl chloride to form the corresponding silyl ether. The silyl ether is then treated with sodium hydride to form the corresponding sodium salt, which is then reacted with 4-chlorobutyryl chloride to form the corresponding ester. The ester is then reduced with sodium borohydride to form the corresponding alcohol, which is then reacted with piperidine and acetic anhydride to form this compound.

Scientific Research Applications

1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have potential applications in the field of agriculture as a pesticide.

properties

IUPAC Name

1-[2-(4-bromo-2,3,5-trimethylphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-10-8-14(11(2)12(3)16(10)18)23-9-15(21)20-6-4-13(5-7-20)17(19)22/h8,13H,4-7,9H2,1-3H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTPHXWWUCWTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C)OCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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